molecular formula C26H27NO2 B14132945 Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate

Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate

Cat. No.: B14132945
M. Wt: 385.5 g/mol
InChI Key: OZKGGONZWMCQHF-UHFFFAOYSA-N
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Description

Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate is a complex organic compound with the molecular formula C26H27NO2 and a molecular weight of 385.5 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a diphenylpent-4-enylamino group. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate typically involves the reaction of benzoic acid derivatives with amines. One common method includes the esterification of 4-aminomethylbenzoic acid with methyl alcohol in the presence of a catalyst, followed by the reaction with 2,2-diphenylpent-4-enylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate its effects on biological systems, including enzyme interactions and cellular pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its application, such as inhibiting or activating specific enzymes in biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate stands out due to its specific structural features, such as the diphenylpent-4-enylamino group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specialized research applications .

Properties

Molecular Formula

C26H27NO2

Molecular Weight

385.5 g/mol

IUPAC Name

methyl 4-[(2,2-diphenylpent-4-enylamino)methyl]benzoate

InChI

InChI=1S/C26H27NO2/c1-3-18-26(23-10-6-4-7-11-23,24-12-8-5-9-13-24)20-27-19-21-14-16-22(17-15-21)25(28)29-2/h3-17,27H,1,18-20H2,2H3

InChI Key

OZKGGONZWMCQHF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNCC(CC=C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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